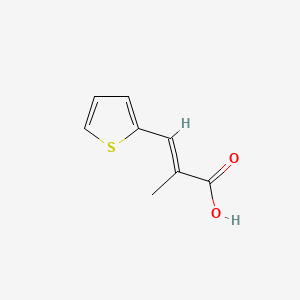

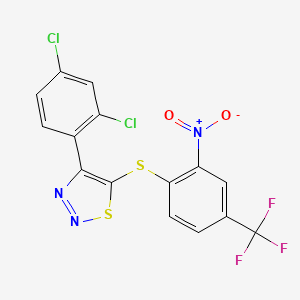

![molecular formula C22H26N4O2 B2648159 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251695-04-1](/img/structure/B2648159.png)

4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also seems to have an ethoxyphenyl group and a diethylamino group attached to it. These types of structures are often seen in various pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized through various methods such as N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts like LiAlH4 and NaBH4 .Applications De Recherche Scientifique

Novel Heterocyclic System Synthesis

Research by Deady and Devine (2006) on aminonaphthyridinones led to the creation of new heterocyclic systems through Hofmann rearrangement and subsequent reactions. These systems exhibit typical pyrrole-type reactivity, indicating potential for diverse chemical applications (Deady & Devine, 2006).

Antibacterial Activity

Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various naphthyridine-3-carboxylic acid analogues. Some compounds were found to be more active than the reference drug, enoxacin, highlighting the antimicrobial potential of such structures (Egawa et al., 1984).

Cytotoxic Activity in Cancer Research

Deady et al. (2005) expanded the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxamides and tested them for cytotoxicity against cancer cell lines. Some derivatives demonstrated potent cytotoxicity, with potential implications for cancer therapy (Deady et al., 2005).

Fluorescent Imaging Applications

Langdon-Jones et al. (2015) synthesized fluorescent alkynyl-naphthalimide fluorophores for cellular imaging applications. These compounds exhibit visible fluorescence and have been evaluated for cytotoxicity and imaging potential in various cell lines, indicating their utility in biological research (Langdon-Jones et al., 2015).

Synthesis and Antibacterial Evaluation

Santilli et al. (1975) synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides and evaluated their efficacy against E. coli and other gram-negative bacteria, identifying potential pro-drug mechanisms (Santilli et al., 1975).

Schiff Base Ligands and Metal Complexes

Kurt et al. (2020) synthesized Schiff base ligands from reactions involving naphthaldehyde and aminopyridine, leading to the creation of Cu(II), Fe(II), and Pd(II) complexes. These compounds were evaluated for DNA binding activity, suggesting applications in drug development (Kurt et al., 2020).

Propriétés

IUPAC Name |

4-(4-ethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-5-26(6-2)22(27)19-14-23-21-18(13-8-15(4)24-21)20(19)25-16-9-11-17(12-10-16)28-7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNMTCUIDDRTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OCC)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

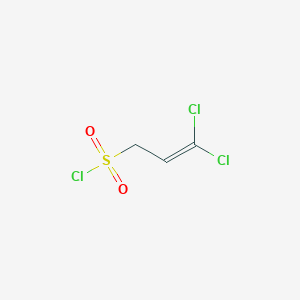

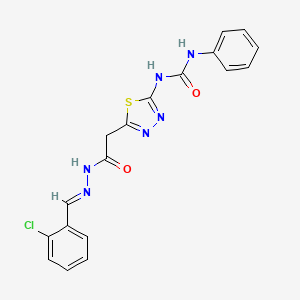

![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)

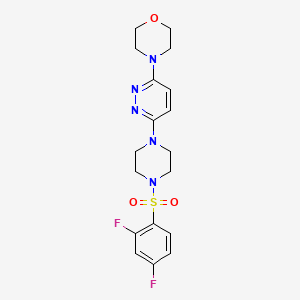

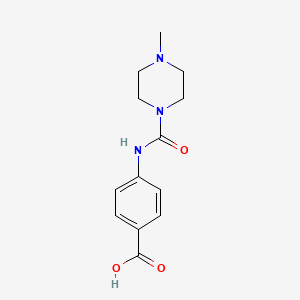

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

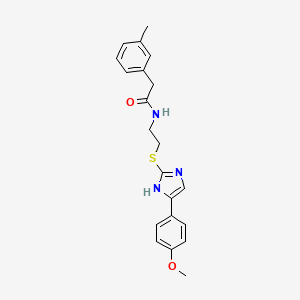

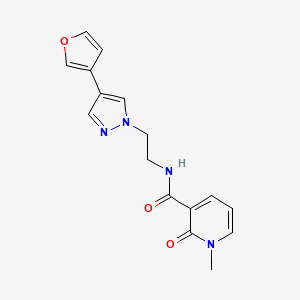

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)

![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)